molecular formula C12H13NO5 B2595901 Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate CAS No. 1239278-72-8

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate

Cat. No.: B2595901
CAS No.: 1239278-72-8
M. Wt: 251.238
InChI Key: XJAGTAYJYBVTIH-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the fourth position and a cyclopropylmethoxy group at the third position on the benzoate ring

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound, its toxicity, environmental impact, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-nitrobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

    Nucleophiles: Amines, thiols.

Major Products:

    Reduction Product: 3-(cyclopropylmethoxy)-4-aminobenzoate.

    Hydrolysis Product: 3-(cyclopropylmethoxy)-4-nitrobenzoic acid.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    Methyl 3-methoxy-4-nitrobenzoate: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to variations in reactivity and applications.

    Methyl 3-(cyclopropylmethoxy)benzoate:

Uniqueness: Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is unique due to the presence of both the cyclopropylmethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-12(14)9-4-5-10(13(15)16)11(6-9)18-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGTAYJYBVTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239278-72-8
Record name Methyl 3â??(cyclopropylmethoxy)â??4â??nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitro-benzoic acid methyl ester (10.5 g) was dissolved in dry DMF (150 ml) under N2 atmosphere. K2CO3 (24.3 g), K1 (2.6 g) and cyclopropylmethylbromide (10.3 ml) were added and the mixture was stirred at 50° C. for 6 hours. The reaction mixture was diluted with water (300 ml) and extracted with Et2O (2×200 ml); the combined organic layers were dried over Na2SO4 and the solvent was removed by evaporation to yield 12.7 g of the desired intermediate.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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